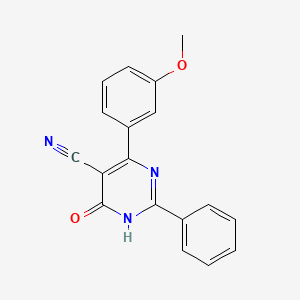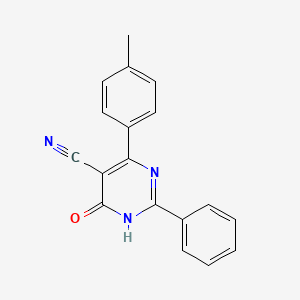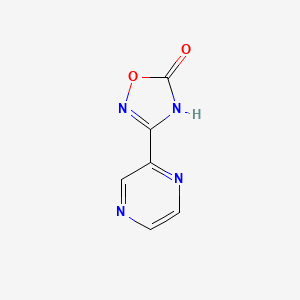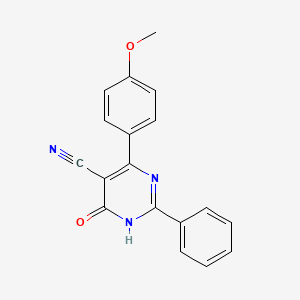![molecular formula C9H5F3N2O2 B1417682 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 118828-15-2](/img/structure/B1417682.png)
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Overview
Description
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is a chemical compound with the CAS number 118828-15-2 . It has a molecular weight of 230.15 . This compound is solid in its physical form .
Physical And Chemical Properties Analysis
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is a solid compound . It has a molecular weight of 230.15 .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drugs . This compound, with its trifluoromethyl group, could be involved in the synthesis of new drug molecules, particularly as a pharmacophore – a part of a molecule responsible for its biological action.
Agrochemical Synthesis
Trifluoromethyl-containing compounds like “4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol” are used in the development of agrochemicals . They can serve as key structural motifs in active ingredients for crop protection, offering potential improvements in the efficacy of pesticides and herbicides.
Material Science
The unique physicochemical properties of the trifluoromethyl group can be exploited in material science. This compound could be used in the synthesis of polymers and monomers, contributing to the development of materials with specific desired properties .
Flame Retardants
Compounds with bromine atoms, similar to those related to “4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol,” are researched for their flame retardant properties. The trifluoromethyl group could enhance the effectiveness of these compounds in quenching free radicals involved in combustion.
Veterinary Medicine
Just as in human pharmaceuticals, the trifluoromethyl group’s properties can be beneficial in veterinary medicine. This compound could be part of the synthesis of veterinary drugs, improving their stability and bioactivity .
Catalysis
The trifluoromethyl group is known to influence the reactivity and selectivity of various chemical reactions. “4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol” could be used as a catalyst or a catalyst modifier in organic synthesis, potentially opening up new pathways for chemical reactions .
Safety and Hazards
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Mechanism of Action
Mode of Action
- 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol may exert its effects through various mechanisms:
- Concentrations in the 5% to 7% range can dissolve tissue on contact via proteolysis . When injected next to a nerve, phenol (a related compound) produces chemical neurolysis, which is nonselective across nerve fiber size and most prominent on its outer aspect . Phenol derivatives may interact with CGRP receptors, affecting pain perception .
properties
IUPAC Name |
4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-7(14-16-8)5-1-3-6(15)4-2-5/h1-4,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTGEEMLNWMWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628892 | |
| Record name | 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
CAS RN |
118828-15-2 | |
| Record name | 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)


![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate](/img/structure/B1417612.png)

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417615.png)
![2-{(E)-2-[(Z)-1-(4-fluorophenyl)ethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417617.png)
![2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1417618.png)
![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-ol](/img/structure/B1417619.png)
